Cas no 2097917-57-0 (2-phenoxy-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one)

2-Phenoxy-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one is a specialized organic compound featuring a phenoxyethyl ketone core linked to a pyridazine-substituted azetidine moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The pyridazine ring enhances binding interactions, while the azetidine group offers conformational rigidity, improving target selectivity. Its synthetic versatility allows for further derivatization, making it valuable for structure-activity relationship studies. The compound’s balanced lipophilicity and hydrogen-bonding capacity suggest favorable pharmacokinetic properties. Suitable for research applications, it serves as an intermediate in the development of novel therapeutic candidates, particularly in oncology or inflammation-related pathways.
2-phenoxy-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one structure
2097917-57-0 structure
Product name:2-phenoxy-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one
CAS No:2097917-57-0
MF:C15H16N4O2
MW:284.313142776489
CID:6422569
PubChem ID:126855182

2-phenoxy-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-phenoxy-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one
    • F6550-6019
    • 2-phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
    • AKOS032467152
    • 2-phenoxy-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone
    • 2097917-57-0
    • Inchi: 1S/C15H16N4O2/c20-15(11-21-13-5-2-1-3-6-13)19-9-12(10-19)17-14-7-4-8-16-18-14/h1-8,12H,9-11H2,(H,17,18)
    • InChI Key: HTMFYRGVOTYUHL-UHFFFAOYSA-N
    • SMILES: O=C(COC1C=CC=CC=1)N1CC(C1)NC1=CC=CN=N1

Computed Properties

  • Exact Mass: 284.12732577g/mol
  • Monoisotopic Mass: 284.12732577g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.4Ų
  • XLogP3: 1.2

2-phenoxy-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6550-6019-15mg
2-phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
2097917-57-0
15mg
$89.0 2023-09-08
Life Chemicals
F6550-6019-100mg
2-phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
2097917-57-0
100mg
$248.0 2023-09-08
Life Chemicals
F6550-6019-30mg
2-phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
2097917-57-0
30mg
$119.0 2023-09-08
Life Chemicals
F6550-6019-75mg
2-phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
2097917-57-0
75mg
$208.0 2023-09-08
Life Chemicals
F6550-6019-20μmol
2-phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
2097917-57-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6550-6019-5mg
2-phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
2097917-57-0
5mg
$69.0 2023-09-08
Life Chemicals
F6550-6019-4mg
2-phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
2097917-57-0
4mg
$66.0 2023-09-08
Life Chemicals
F6550-6019-20mg
2-phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
2097917-57-0
20mg
$99.0 2023-09-08
Life Chemicals
F6550-6019-1mg
2-phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
2097917-57-0
1mg
$54.0 2023-09-08
Life Chemicals
F6550-6019-2μmol
2-phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
2097917-57-0
2μmol
$57.0 2023-09-08

Additional information on 2-phenoxy-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one

Introduction to 2-Phenoxy-1-{3-(Pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one (CAS No. 2097917-57-0)

2-Phenoxy-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one, with the CAS number 2097917-57-0, is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to a class of azetidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, particularly the presence of a pyridazine moiety and a phenoxy group, contribute to its intriguing pharmacological profile.

The synthesis of 2-phenoxy-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one involves a multi-step process that combines advanced organic synthesis techniques and modern chemical methodologies. Recent studies have focused on optimizing the synthetic route to improve yield and purity, making it more feasible for large-scale production. One notable approach involves the use of palladium-catalyzed coupling reactions, which have proven to be highly efficient in constructing the complex azetidine framework.

In terms of its biological activity, 2-phenoxy-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one has shown promising results in various preclinical studies. Research has demonstrated its potential as an inhibitor of specific enzymes involved in inflammatory pathways, making it a candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). Additionally, preliminary data suggest that this compound may have anti-cancer properties, particularly in inhibiting the growth of certain types of cancer cells.

The mechanism of action of 2-phenoxy-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one is currently under investigation. Studies have indicated that it may interact with multiple targets within the cell, including kinases and transcription factors. This multi-target approach could potentially enhance its therapeutic efficacy while minimizing side effects. Ongoing research is focused on elucidating the exact molecular targets and signaling pathways involved in its biological effects.

Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates like 2-phenoxy-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one. While preclinical data are encouraging, further studies are needed to confirm its potential as a therapeutic agent. Phase I clinical trials are currently underway to assess the compound's pharmacokinetics, safety, and tolerability in human subjects. These trials will provide valuable insights into its dosing regimens and potential side effects.

The development of 2-phenoxy-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one is part of a broader effort to discover new treatments for chronic diseases with high unmet medical needs. The compound's unique structure and promising biological activity make it an attractive candidate for further development. Collaborative efforts between academic researchers, pharmaceutical companies, and regulatory agencies are crucial in advancing this compound through the drug discovery pipeline.

In conclusion, 2-phenoxy-1-{3-(pyridazin-3-y l)aminoazetidin - 1 - yl } ethan - 1 - one (CAS No . 20979 17 - 57 - 0) represents a significant advancement in the field of medicinal chemistry. Its potential as a therapeutic agent for inflammatory diseases and cancer is supported by robust preclinical data. Continued research and clinical trials will be essential in realizing its full therapeutic potential and bringing this promising compound closer to clinical use.

Recommend Articles

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd